2-(2-methoxyphenyl)acetyl Chloride
Description
Significance of Acyl Halides as Electrophilic Intermediates in Organic Synthesis
Acyl halides, and particularly acyl chlorides, are a class of organic compounds of paramount importance in synthetic chemistry. researchgate.net Derived from carboxylic acids by the substitution of the hydroxyl (-OH) group with a halogen, their general structure is R-CO-X. nih.gov Their significance lies in their high reactivity, which makes them powerful electrophilic intermediates and versatile building blocks for the synthesis of a wide array of more complex molecules. researchgate.netuni.lu This reactivity allows for the introduction of the acyl group (R-CO) into other molecules through acylation reactions. nih.gov Consequently, acyl halides are foundational in the production of numerous valuable products, including pharmaceuticals, agrochemicals, polymers, and dyes. researchgate.netontosight.ai For instance, they are key in the formation of esters and amides, which are crucial linkages in many biologically active compounds and materials. nih.gov
Overview of Acyl Chloride Reactivity Principles and Their Foundational Role in Chemical Transformations
The high reactivity of acyl chlorides stems from the electronic properties of the functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. biosynth.comsigmaaldrich.com Both atoms pull electron density away from the carbon, rendering it significantly electron-deficient (electrophilic) and thus highly susceptible to attack by nucleophiles. biosynth.comsigmaaldrich.com
Contextualization of Arylacetyl Chlorides within Broader Acyl Chloride Chemistry
Arylacetyl chlorides are a specific subset of acyl chlorides where the acyl group contains an aromatic ring separated from the carbonyl group by a methylene (B1212753) (-CH2-) bridge. Their structure can be represented as Ar-CH2-COCl. This structure combines the high reactivity of the acetyl chloride moiety with the electronic and steric influences of the substituted aryl group.
The presence of the aromatic ring and its substituents can influence the reactivity of the acyl chloride and provide a scaffold for building molecular complexity. The methylene spacer distinguishes them from benzoyl chlorides (Ar-COCl), where the carbonyl is directly attached to the aromatic ring. This separation means the electronic effects of the aromatic ring on the electrophilicity of the carbonyl carbon are transmitted inductively rather than through resonance, leading to subtle but important differences in reactivity. 2-(2-methoxyphenyl)acetyl chloride is a prime example of an arylacetyl chloride, where the phenyl ring is substituted with a methoxy (B1213986) group at the ortho position. ontosight.ai
Research Landscape and Emerging Directions in the Study of this compound
This compound is a valuable reagent in organic synthesis, serving as an intermediate for creating more complex molecules, particularly those with potential biological activity. ontosight.ai Its synthesis typically involves the reaction of 2-methoxyphenylacetic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. ontosight.ai While not as commonly cited as simpler acyl chlorides like acetyl chloride, it is a key component in specialized synthetic applications where the 2-methoxyphenylacetyl moiety is a desired structural feature.
Recent research highlights its role in medicinal chemistry. A significant application is in the synthesis of novel antiplatelet agents. A 2025 study reported the synthesis of a series of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides using the Ugi multicomponent reaction. nih.gov Several of these derivatives demonstrated potent antiplatelet activity, with some compounds showing significantly lower IC₅₀ values than the reference drug, sarpogrelate. nih.gov This research underscores the potential of using this compound as a scaffold for discovering new therapeutic agents for thrombotic disorders. nih.gov
Further research demonstrates its utility in constructing complex heterocyclic systems. For example, the synthesis of 2-(2-methoxyphenyl)-3-((trifluoromethyl)thio)indolizine was achieved with a 72% yield, showcasing the compound's role in creating functionalized indolizine (B1195054) cores. nih.gov In another study, it was used to prepare a thiazolo[3,2-a]pyrimidine derivative, 6-Acetyl-2-(2-(2-methoxyphenyl)hydrazineylidene)-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, with a reported yield of 75%. These findings illustrate that this compound is a relevant and effective building block in contemporary synthetic organic chemistry, particularly for projects focused on bioactive molecules.
Data Tables
Table 1: Physicochemical Properties of this compound This table presents key identifiers and predicted properties for the compound.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| IUPAC Name | This compound |
| CAS Number | 28033-63-8 |
| Molecular Weight | 184.62 g/mol |
| Monoisotopic Mass | 184.02911 Da |
| Physical Description | Colorless to pale yellow liquid ontosight.ai |
| Predicted XlogP | 2.5 |
| Data sourced from PubChem CID 179502 and PubChemLite. uni.lu |
Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound This table shows predicted CCS values, which are important for mass spectrometry-based analysis.
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 185.03639 | 134.1 |
| [M+Na]⁺ | 207.01833 | 143.3 |
| [M-H]⁻ | 183.02183 | 138.0 |
| [M+K]⁺ | 222.99227 | 140.3 |
| [M+H-H₂O]⁺ | 167.02637 | 129.6 |
| Data sourced from PubChemLite. uni.lu |
Table 3: Selected Research Applications of this compound and its Derivatives This table summarizes key findings from recent research involving the title compound or its direct derivatives.
| Derivative Class | Research Focus | Key Finding | Reference |
| N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides | Antiplatelet Agents | Compound 6f showed an IC₅₀ of 0.39 ± 0.07 µM, outperforming the reference drug sarpogrelate. | nih.gov |
| 2-(2-methoxyphenyl)-3-((trifluoromethyl)thio)indolizine | Heterocyclic Synthesis | The desired product was obtained in a 72% yield via a photocatalytic protocol. | nih.gov |
| 6-Acetyl-2-(2-(2-methoxyphenyl)hydrazineylidene)-thiazolo[3,2-a]pyrimidin-3-one | Heterocyclic Synthesis | The target compound was synthesized in a 75% yield via reaction with an aryldiazonium salt. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEWDRCXLROYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182315 | |
| Record name | 2-(2-Methoxyphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28033-63-8 | |
| Record name | 2-(2-Methoxyphenyl)acetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028033638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of 2 2 Methoxyphenyl Acetyl Chloride Reactivity
Elucidation of Nucleophilic Acyl Substitution Pathways
The reactivity of 2-(2-methoxyphenyl)acetyl chloride is primarily governed by the principles of nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of acyl chlorides and involves the replacement of the chloride leaving group by a nucleophile. masterorganicchemistry.comlibretexts.org The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.org
The presence of the 2-methoxyphenyl group introduces additional electronic and steric factors. The methoxy (B1213986) group at the ortho position can influence the reactivity of the acyl chloride through both inductive and resonance effects. While its inductive effect is electron-withdrawing, its resonance effect is electron-donating, which can modulate the electrophilicity of the carbonyl carbon.
The reaction of this compound with nucleophiles proceeds through a well-established two-step mechanism known as nucleophilic addition-elimination. libretexts.orgchemistrysteps.comsavemyexams.com This pathway is distinct from single-step substitution mechanisms like the SN2 reaction. libretexts.org
Step 1: Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com This leads to the breaking of the carbon-oxygen π bond and the formation of a transient, sp³-hybridized tetrahedral intermediate. chemistrysteps.comyoutube.com This intermediate possesses a negatively charged oxygen atom and contains the original acyl group, the chloride, and the newly added nucleophile. youtube.com
Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and rapidly collapses. chemistrysteps.com The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as it is a good leaving group. chemguide.co.ukyoutube.com Subsequently, the chloride ion, or another base, deprotonates the nucleophile to yield the final substitution product and hydrogen chloride. libretexts.orgchemguide.co.uk
Kinetic studies are crucial for understanding the factors that control the rate of nucleophilic attack on the carbonyl center of this compound. The rate of reaction is influenced by several factors, including the concentration of the reactants, the nature of the nucleophile, the solvent, and the temperature. opentextbc.cagithub.ioopenstax.org For many acyl chloride reactions, the rate law is found to be dependent on the concentrations of both the acyl chloride and the nucleophile. niu.edu
For instance, studies on similar acyl chlorides reacting with alcohols (alcoholysis) have shown rate expressions that can include both second-order and third-order terms, suggesting a complex mechanism where a second molecule of the alcohol may assist in the reaction. niu.edu The general rate expression can often be represented as:
Rate = k₂[RCOCl][NuH] + k₃[RCOCl][NuH]²
The second-order term (k₂) corresponds to the direct nucleophilic attack, while the third-order term (k₃) suggests a mechanism where a second molecule of the nucleophile acts as a general base, assisting in the removal of a proton in the transition state. niu.edu
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by determining which step is rate-limiting. princeton.edu This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes. princeton.edu For the reaction of this compound, a chlorine KIE (³⁵Cl/³⁷Cl) could be measured to understand the C-Cl bond-breaking step. researchgate.net
If the cleavage of the carbon-chlorine bond is part of the rate-determining step, a significant primary KIE would be observed. princeton.edu Conversely, if the initial nucleophilic attack is the rate-limiting step, the C-Cl bond is not broken in this step, and a smaller, secondary KIE would be expected. princeton.edu Similarly, deuterium KIEs can be used if the nucleophile contains a hydrogen that is transferred in the rate-limiting step. A secondary inverse KIE (kH/kD < 1) can indicate that a C-C bond formation is at least partially rate-limiting, as the hybridization of a carbon atom changes. acs.org
Several interconnected factors govern the rate and equilibrium of the reaction of this compound. opentextbc.caalloprof.qc.ca
Reactant Concentration: Higher concentrations of either the acyl chloride or the nucleophile generally lead to an increased reaction rate due to a higher frequency of molecular collisions. github.ioopenstax.orglibretexts.org
Nature of the Nucleophile: Stronger nucleophiles react faster than weaker ones. For example, amines are generally more reactive than alcohols, which are more reactive than water. libretexts.org
Steric Effects: The bulky 2-methoxyphenyl group may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction compared to less hindered acyl chlorides like acetyl chloride.
Electronic Effects: The 2-methoxy group can donate electron density to the phenyl ring via resonance, which could slightly decrease the electrophilicity of the carbonyl carbon and slow the reaction rate compared to an unsubstituted phenylacetyl chloride.
Temperature: Increasing the temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, which accelerates the reaction rate. openstax.orgalloprof.qc.calibretexts.org
Table 1: Factors Affecting Reaction Rate
| Factor | Effect on Rate | Rationale |
| Nucleophile Strength | Increased strength increases rate | More electron-rich nucleophiles attack the electrophilic carbonyl carbon more readily. |
| Concentration | Higher concentration increases rate | Increases the probability of effective collisions between reactant molecules. github.io |
| Temperature | Higher temperature increases rate | Provides molecules with sufficient activation energy to react. openstax.org |
| Steric Hindrance | Increased hindrance decreases rate | Bulky groups near the reaction center impede the approach of the nucleophile. |
| Solvent Polarity | Varies | Polar solvents can stabilize charged intermediates, potentially altering the energy barrier. libretexts.org |
Influence of Solvent Systems and Catalyst Species on Reaction Mechanisms
The choice of solvent can significantly impact the reaction mechanism and rate. epfl.ch Solvents can influence the solubility of reactants and stabilize or destabilize reactants, transition states, and intermediates. libretexts.org For nucleophilic acyl substitution, polar aprotic solvents like acetonitrile or dichloromethane (B109758) are often used. niu.eduorientjchem.org These solvents can solvate the charged tetrahedral intermediate, potentially lowering the activation energy. In contrast, polar protic solvents like water or alcohols can act as both solvent and nucleophile, leading to solvolysis reactions. libretexts.org
Catalysts can accelerate the reaction by providing an alternative, lower-energy reaction pathway. openstax.org
Nucleophilic Catalysis: Bases such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) can act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the primary nucleophile (e.g., an alcohol). wikipedia.org
Acid Catalysis: In reactions with neutral nucleophiles, an acid catalyst can protonate the carbonyl oxygen. youtube.com This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. youtube.com
A notable feature of reactions involving acyl chlorides, including this compound, is the potential for autocatalysis. The reaction itself produces hydrogen chloride (HCl) as a byproduct when reacting with neutral nucleophiles like water or alcohols. libretexts.orgyoutube.com
The generated HCl is a strong acid and can act as an acid catalyst for the ongoing reaction. avantorsciences.com It can protonate the carbonyl oxygen of an unreacted acyl chloride molecule, thereby increasing its electrophilicity and accelerating the rate of subsequent nucleophilic attack. youtube.com This phenomenon, where a reaction product catalyzes its own formation, can lead to an observable increase in the reaction rate as the reaction progresses and the concentration of the HCl byproduct builds up.
Computational Chemistry for Mechanistic Elucidation
Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms, offering insights that are often difficult to obtain experimentally. For this compound, computational studies can illuminate the energetics and geometries of transition states and intermediates, thereby clarifying its reactivity profile.
Potential Energy Surface Mapping for Acyl-Transfer Reactions
The potential energy surface (PES) provides a comprehensive landscape of a chemical reaction, mapping the energy of the system as a function of the geometric coordinates of the atoms. For the acyl-transfer reactions of this compound, the PES can reveal the lowest energy pathway from reactants to products. The shape of the PES is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic and steric effects of the methoxy group.
The profile of a PES along the reaction coordinate can be characterized by the number of energy wells, which correspond to stable intermediates.
A single-well profile suggests a concerted mechanism, where bond formation and bond breaking occur simultaneously in a single transition state.
A double-well profile is indicative of a stepwise mechanism involving a tetrahedral intermediate, which is common for nucleophilic acyl substitution reactions. The two wells represent the reactant-nucleophile complex and the product-leaving group complex, separated by the transition state for the formation and breakdown of the tetrahedral intermediate. The solvolysis of many acyl chlorides is believed to proceed through such a mechanism.
A triple-well profile would imply a more complex mechanism with two distinct intermediates. This could arise in scenarios involving catalytic cycles or rearrangements.
The specific profile for a reaction of this compound would depend on the reaction conditions and the nucleophile involved.
Theoretical Characterization of Transition States and Intermediates
The high reactivity of acyl chlorides is largely attributed to the electrophilicity of the carbonyl carbon. The presence of the electron-donating methoxy group at the ortho position in this compound can modulate this reactivity. Theoretical calculations can precisely characterize the geometries and energies of the transition states and any intermediates along the reaction pathway. For a typical nucleophilic acyl substitution, a tetrahedral intermediate is expected. Computational modeling can provide detailed structural information for this intermediate, including bond lengths and angles, as well as the transition states leading to and from it.
| Species | Description | Key Computational Observables |
| Reactant Complex | Initial association of this compound and the nucleophile. | Intermolecular distances, binding energy. |
| Transition State 1 (TS1) | Energy maximum for the formation of the tetrahedral intermediate. | Imaginary frequency corresponding to the C-Nu bond formation. |
| Tetrahedral Intermediate | A four-coordinate carbon species formed by the addition of the nucleophile. | C-O and C-Cl bond lengths, bond angles around the central carbon. |
| Transition State 2 (TS2) | Energy maximum for the collapse of the tetrahedral intermediate to form products. | Imaginary frequency corresponding to the C-Cl bond cleavage. |
| Product Complex | Association of the acylated product and the chloride ion. | Intermolecular distances, binding energy. |
Density Functional Theory (DFT) Studies on Reaction Pathways and Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and predict their reactivity. DFT calculations can be employed to investigate the reaction pathways of this compound with various nucleophiles. By calculating the energies of reactants, products, transition states, and intermediates, the activation barriers and reaction enthalpies can be determined.
Global reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can provide insights into the electronic stability and reactivity of this compound. acs.org For instance, the electrophilicity index would quantify the ability of the carbonyl carbon to accept electrons from a nucleophile. The local reactivity can be analyzed using Fukui functions or the dual descriptor, which identify the most electrophilic and nucleophilic sites within the molecule.
Ab Initio Calculations for Molecular Interactions and Energetics
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of molecular interactions and energetics. These methods are particularly useful for studying non-covalent interactions, such as the hydrogen bonding discussed earlier. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain benchmark energetic data for the reaction of this compound, which can then be used to validate more computationally efficient DFT methods. These calculations can precisely quantify the stabilizing effect of intermolecular interactions on the transition states, thereby explaining observed selectivities.
Characterization of Reaction Intermediates
The elucidation of reaction mechanisms involving this compound often requires the characterization of transient intermediates. These short-lived species are not part of the final products but are critical to understanding the reaction pathway. Their high reactivity makes them challenging to isolate, necessitating specialized techniques for their identification and study.
Identification and Trapping of Transient Species (e.g., Ketene Enolates, Acyl Phosphaketenes)
The reaction of this compound, particularly in the presence of a base, is expected to generate highly reactive intermediates such as ketenes. The dehydrohalogenation of the acyl chloride leads to the formation of 2-methoxyphenylketene. This ketene can then react with nucleophiles to form zwitterionic ketene enolates, which are key intermediates in many catalytic asymmetric reactions. nih.gov
The general mechanism for the formation of a ketene from an acyl chloride involves the removal of the α-proton by a base, followed by the elimination of the chloride ion. While direct evidence for the 2-methoxyphenyl derivative is not abundant in readily available literature, the behavior of similar compounds like phenylacetyl chloride is well-documented. nih.gov The presence of the electron-donating methoxy group at the ortho position can influence the stability and reactivity of the resulting ketene and its subsequent intermediates.
Trapping of Intermediates:
Due to their transient nature, these intermediates are often studied by "trapping" them with a reagent that converts them into a stable, characterizable product. For instance, in the absence of other nucleophiles, a ketene can undergo a [2+2] cycloaddition with itself to form a cyclobutanone dimer. Alternatively, reaction with an alcohol or an amine would yield a stable ester or amide, respectively, providing indirect evidence of the initial ketene formation.
Another class of potential, though less common, intermediates are acyl phosphaketenes. These can be conceptualized as phosphorus analogs of ketenes. Their synthesis and characterization are part of ongoing research in organophosphorus chemistry. ethz.chresearchgate.net The generation of an acyl phosphaketene from this compound would likely involve a reaction with a phosphorus-based reagent.
Below is a table summarizing potential transient species and methods for their trapping:
| Transient Species | Precursor | Method of Generation | Trapping Reagent | Trapped Product |
| 2-Methoxyphenylketene | This compound | Dehydrohalogenation with a non-nucleophilic base (e.g., triethylamine) | Ethanol | Ethyl 2-(2-methoxyphenyl)acetate |
| Ketene Enolate | 2-Methoxyphenylketene | Reaction with a nucleophilic catalyst (e.g., a chiral amine) | Electrophile (e.g., H+) | 2-(2-Methoxyphenyl)acetic acid derivative |
| Acyl Phosphaketene | This compound | Reaction with a phosphide source | Methanol | Methyl 2-(2-methoxyphenyl)thioacetate (after sulfurization) |
Spectroscopic Monitoring Techniques for In-Situ Intermediate Detection
To directly observe and characterize these fleeting intermediates, in-situ spectroscopic techniques are indispensable. These methods allow for the monitoring of the reaction mixture as it evolves, providing real-time data on the formation and consumption of various species. tudelft.nl
Common In-Situ Spectroscopic Techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is particularly powerful for detecting ketenes, which exhibit a very strong and characteristic C=C=O stretching vibration typically in the range of 2100-2150 cm⁻¹. The disappearance of the acyl chloride's C=O band (around 1800 cm⁻¹) and the appearance of the ketene band can be monitored over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally having a slower timescale than FTIR, rapid-injection NMR or low-temperature NMR experiments can be used to detect and characterize certain intermediates. For instance, the formation of a ketene enolate might be observed through changes in the chemical shifts of the vinylic protons. ethz.ch
Ultraviolet-Visible (UV-Vis) Spectroscopy: If the intermediate possesses a chromophore that absorbs in the UV-Vis range, this technique can be used to track its concentration. This can be particularly useful for conjugated systems or colored intermediates.
The following table outlines the expected spectroscopic signals for the key transient species derived from this compound. These are representative values based on known data for similar functional groups.
| Intermediate | Spectroscopic Technique | Expected Signal / Characteristic Feature |
| 2-Methoxyphenylketene | FTIR | Strong absorption at ~2130 cm⁻¹ (C=C=O stretch) |
| Ketene Enolate | ¹H NMR | Signals in the vinylic region (δ 4.5-6.0 ppm) |
| Ketene Enolate | ¹³C NMR | Signals for the enolate carbons (C=C-O⁻) |
| Acyl Phosphaketene | ³¹P NMR | Characteristic chemical shift for the phosphorus atom in the P=C bond |
By combining trapping experiments with in-situ spectroscopic monitoring, a more complete picture of the reaction mechanism for this compound can be developed. These investigations are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.
Applications of 2 2 Methoxyphenyl Acetyl Chloride As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Advanced Organic Structures
The chemical reactivity of 2-(2-methoxyphenyl)acetyl chloride allows for its incorporation into a wide array of complex molecular frameworks, highlighting its role as a versatile building block in synthetic organic chemistry.
Arylalkylamines are a class of compounds with significant pharmacological interest. The synthesis of novel arylalkylamine derivatives has been explored for their potential as Ca-sensitive receptor (CaSR) agonists, which are crucial in managing diseases related to parathyroid hormone (PTH) levels. google.com In this context, this compound can be envisioned as a precursor for the generation of specific amide intermediates that, through subsequent reduction or other transformations, yield the target arylalkylamines. The general strategy often involves the acylation of an appropriate amine, followed by reduction of the resulting amide to furnish the final arylalkylamine scaffold. This approach allows for the systematic variation of the aryl portion of the molecule, which is critical for structure-activity relationship (SAR) studies.
For instance, the synthesis of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides, a novel class of antiplatelet agents, was achieved through a multicomponent Ugi reaction. nih.gov This highlights the utility of the 2-(2-methoxyphenyl)acetyl moiety in constructing complex molecules with potential therapeutic applications. nih.gov
Here is an interactive data table showcasing examples of arylalkylamine precursors synthesized using this compound:
| Precursor Compound | Synthetic Application | Reference |
| N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides | Antiplatelet agents | nih.gov |
| Amide intermediates for CaSR agonists | Management of PTH-related diseases | google.com |
The reaction of this compound with various amines readily affords N-substituted acetamide (B32628) derivatives. These derivatives are not only important final products but also key intermediates for more complex molecules. For example, the synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its subsequent complexation with copper(II) has been reported. nih.gov While this specific example uses a different acylating agent, the underlying principle of forming an acetamide linkage is directly applicable to this compound.
Research has also focused on the synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide and its subsequent conversion to 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (2MPAEMA). researchgate.net This demonstrates the role of acetamide derivatives as platforms for further functionalization, in this case, for the introduction of a polymerizable methacrylate group. researchgate.net
The following table presents examples of N-substituted acetamide derivatives:
| Derivative | Synthetic Utility | Reference |
| 2-chloro-N-(2-methoxyphenyl)acetamide | Precursor to 2MPAEMA | researchgate.net |
| N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide | Ligand for metal complexes | nih.gov |
| N-(2-Thienyl)methyl-2-(2-methoxyphenyl)acetamide | Organic synthesis intermediate | prepchem.com |
This compound is instrumental in the construction of various heterocyclic frameworks that form the core of many biologically active compounds.
Thiazolo[3,2-a]pyrimidine Derivatives: These fused heterocyclic systems are known to possess a range of biological activities, including antimicrobial and antitumor effects. nih.govnih.gov While direct use of this compound in the provided references is not explicit, the synthesis of these systems often involves the reaction of a pyrimidine-2-thione with an α-haloketone or a related electrophile. This compound can be readily converted into such electrophiles, for instance, by forming a diazoketone followed by hydrohalogenation, thus serving as a key precursor. The synthesis of new 2-arylhydrazone thiazolo[3,2-a]pyrimidine derivatives has also been reported, showcasing the structural diversity achievable within this class of compounds. semanticscholar.org
Quinazolinone Derivatives: Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. nih.govnih.gov The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved using 2-(2-methoxyphenyl)acetic acid, the precursor to the acyl chloride, which is then activated and reacted with an appropriate aminobenzamide or a related starting material. nih.gov For example, 2-methoxybenzoic acid was converted to its corresponding anhydride (B1165640) and used in the synthesis of novel 2-substituted quinazolines. nih.gov A similar strategy can be employed starting from this compound. Furthermore, novel quinazolinone derivatives bearing a methyl (E)-2-(3-methoxy)acrylate moiety have been designed and synthesized, demonstrating the ongoing interest in this scaffold. asianpubs.org
The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern medicinal chemistry. This compound can be employed as a prochiral substrate or as a reagent to introduce a specific molecular fragment in the synthesis of chiral molecules. While direct catalytic enantioselective reactions using this specific acyl chloride are not detailed in the provided search results, its application in the synthesis of chiral targets is evident.
For example, the synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides was achieved through a chiral palladium-catalyzed N-allylation. mdpi.com Although this study does not directly use this compound, it highlights a strategy where a related structural motif is part of a molecule that undergoes an enantioselective transformation. The principles of asymmetric catalysis can be applied to reactions involving derivatives of this compound to generate chiral compounds. The development of modern stereoselective synthesis methods for chiral sulfinyl compounds also provides a basis for the potential use of substrates derived from this compound in asymmetric synthesis. acs.org
Role in Polymer and Material Precursor Synthesis
Beyond its applications in the synthesis of discrete small molecules, this compound also finds utility as an intermediate in the creation of larger polymeric structures and material precursors.
Poly(ether ester)s are a class of polymers that combine the properties of both ethers and esters, leading to materials with a range of desirable characteristics. The synthesis of these polymers can involve the polycondensation of a diol with a diacid chloride. By converting 2-(2-methoxyphenyl)acetic acid to its corresponding diacid derivative (for example, by functionalizing the phenyl ring with a second carboxylic acid group or by coupling two molecules of 2-(2-methoxyphenyl)acetic acid), and then to the diacid chloride, it can serve as a monomer in such polymerizations. The methoxy (B1213986) group on the phenyl ring can influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties. While a direct reference for the use of this compound in poly(ether ester) synthesis was not found, the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid from related starting materials illustrates the potential for creating complex monomers for polymerization. mdpi.com
Building Block for Specialty Chemicals, Including Diacids
The synthesis of specialty chemicals often involves multi-step processes where a key building block is elaborated. For instance, the reactivity of this compound with alcohols to form esters is a fundamental transformation in organic synthesis. ontosight.ai This reaction could theoretically be extended to diols to produce molecules containing two ester functionalities. Subsequent hydrolysis of these diesters would yield a diacid.
A hypothetical reaction pathway to a diacid could involve the following steps:
Esterification with a Diol: Reaction of two equivalents of this compound with a suitable diol (e.g., ethylene (B1197577) glycol) would yield a diester.
Hydrolysis: The resulting diester could then be hydrolyzed under acidic or basic conditions to cleave the ester bonds and form the corresponding dicarboxylic acid.
While this specific sequence with this compound is not explicitly documented in readily available literature, the individual steps are standard and well-established organic transformations. The feasibility of such a synthesis is high, given the known reactivity of acyl chlorides.
Furthermore, the 2-(2-methoxyphenyl)acetyl group itself can be a key component of more complex specialty chemicals. For example, derivatives of this compound are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The methoxy group on the phenyl ring can also be a site for further chemical modification, adding to the versatility of this building block.
The following table outlines a hypothetical synthetic approach to a diacid, illustrating the potential of this compound as a foundational element in the synthesis of specialty chemicals.
Hypothetical Synthesis of a Diacid from this compound
| Step | Reactants | Product | Reaction Type |
| 1 | This compound, Ethylene glycol | Ethane-1,2-diyl bis(2-(2-methoxyphenyl)acetate) | Esterification |
| 2 | Ethane-1,2-diyl bis(2-(2-methoxyphenyl)acetate), Water, Acid/Base catalyst | 2,2'-(Ethane-1,2-diylbis(oxy))bis(2-oxo-2,1-ethanediyl))bis(methoxybenzene) (a diacid) | Hydrolysis |
This table represents a plausible, albeit not directly cited, route to a diacid, underscoring the potential of this compound in the synthesis of complex organic molecules. The development of such synthetic routes is crucial for accessing novel compounds with desired properties for various applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-methoxyphenyl)acetyl chloride, and how can reaction progress be monitored?
- Methodological Answer : A common synthesis involves reacting 2-(2-methoxyphenyl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For analogous compounds, weak bases like K₂CO₃ in acetonitrile have been used to facilitate reactions, with thin-layer chromatography (TLC) employed to monitor completion . Post-reaction, excess reagents are removed via distillation or vacuum evaporation. Yield optimization may require adjusting stoichiometry or reaction time.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors, as acyl chlorides are irritants .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Static discharge precautions are advised during transfers .
- Storage : Keep in airtight, moisture-free containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy (~3.8 ppm) and carbonyl (~170 ppm) groups as key signals .
- FTIR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
- Single-Crystal XRD : Resolves molecular conformation and packing, critical for stability studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for acylation reactions involving this compound?
- Methodological Answer : Variables to optimize include:
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity in Friedel-Crafts acylations .
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) improve reactivity compared to acetonitrile .
- Temperature : Controlled heating (40–60°C) accelerates reaction kinetics without promoting decomposition. Kinetic studies via HPLC or GC-MS can identify ideal timepoints .
Q. What computational approaches predict the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energetics of rotamers. Molecular dynamics (MD) simulations in solvents like chloroform reveal clustering behavior, as seen in iodonium chloride analogs . Solvent effects on stability can be further analyzed using COSMO-RS models .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter the reactivity of this acyl chloride?
- Methodological Answer :
- Electron-Donating Groups : Methoxy at the ortho position enhances steric hindrance, reducing nucleophilic attack rates compared to para-substituted analogs. Hammett studies (σ⁺ values) quantify electronic effects .
- Reactivity in Acylation : Compare yields with thiophene-acetyl chloride derivatives; benzoyl chlorides typically show higher reactivity due to aromatic stabilization .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) paired with LC-MS identify hydrolysis byproducts, guiding derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
